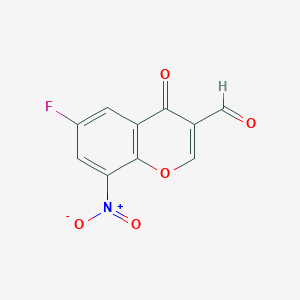

6-Fluoro-8-nitrochromone-3-carboxaldehyde

Description

Historical Context and Evolution of Chromone (B188151) Research in Medicinal Chemistry

The story of chromones in medicine begins with natural products. For centuries, traditional remedies have utilized plants rich in chromone-containing compounds. google.com A pivotal moment in the history of chromone research was the isolation of khellin (B1673630) from the plant Ammi visnaga. nih.gov Initially used for its smooth muscle relaxant properties, the discovery of khellin's diverse biological activities sparked significant interest in the chromone scaffold. nih.gov

This initial fascination with naturally occurring chromones has since blossomed into a major area of medicinal chemistry research. Scientists have developed numerous synthetic routes to access a wide variety of chromone derivatives, moving beyond simple isolation to the targeted design of molecules with specific pharmacological profiles. researchgate.net The recognition of the chromone core as a "privileged structure" underscores its ability to interact with multiple biological targets, leading to a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Structural Features and Pharmacophoric Importance of Chromone-3-Carboxaldehydes

At the heart of the chromone framework is a benzopyran-4-one system. The introduction of a carboxaldehyde group at the 3-position gives rise to chromone-3-carboxaldehydes, a class of compounds with unique chemical reactivity and significant pharmacophoric value.

The aldehyde group at the C-3 position is a key functional feature, acting as a versatile handle for further chemical modifications. It can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a diverse range of derivatives. nih.gov This reactivity makes chromone-3-carboxaldehydes valuable intermediates in the synthesis of more complex heterocyclic systems. nih.gov

From a pharmacophoric perspective, the chromone-3-carboxaldehyde (B97568) moiety contributes to the molecule's ability to interact with biological targets through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The presence of the aldehyde group can be crucial for binding to the active sites of enzymes or receptors, thereby eliciting a biological response.

Rationale for Investigating Multi-Substituted Chromone Systems, with a Focus on 6-Fluoro-8-nitrochromone-3-carboxaldehyde

The strategic placement of multiple substituents on the chromone ring system is a powerful tool for modulating the physicochemical and biological properties of the molecule. The introduction of halogen atoms, such as fluorine, and nitro groups can have a profound impact on a compound's activity, bioavailability, and metabolic stability.

The presence of a fluorine atom, as in the case of this compound, is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can alter the electronic properties of the aromatic ring, influence the acidity of nearby protons, and enhance binding affinity to target proteins. Furthermore, the introduction of fluorine can block metabolic pathways, leading to an increased half-life of the drug in the body.

The nitro group at the 8-position is another critical substituent. Nitroaromatic compounds are known for their diverse biological activities, which are often linked to their reduction to reactive intermediates under hypoxic conditions, a characteristic of the tumor microenvironment. This has led to the investigation of nitro-substituted compounds as potential hypoxia-activated prodrugs for cancer therapy.

The combination of a fluoro group, a nitro group, and a carboxaldehyde function on the chromone scaffold, as seen in this compound, creates a molecule with a unique and potentially powerful combination of properties. The interplay between these substituents is a key area of interest for researchers aiming to develop novel therapeutic agents.

Overview of Key Research Areas Pertaining to this compound and Related Analogs

While specific research findings on this compound are not extensively documented in publicly available literature, the study of its related analogs provides a clear indication of its potential research applications. The primary areas of investigation for such multi-substituted chromones include:

Anticancer Research: The presence of both a fluorine and a nitro group suggests a strong potential for anticancer activity. Research on related nitrochromones has explored their cytotoxic effects, particularly their potential as hypoxia-selective agents.

Antimicrobial Drug Discovery: Fluorinated and nitrated heterocyclic compounds have a long history of use as antimicrobial agents. The unique electronic and steric properties of this compound make it a candidate for investigation against a range of bacterial and fungal pathogens.

Synthetic Chemistry and Intermediate Development: As a highly functionalized molecule, this compound is a valuable building block for the synthesis of more complex and diverse chemical libraries. Its reactive aldehyde group allows for the facile introduction of various pharmacophores, enabling the exploration of structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-nitro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4FNO5/c11-6-1-7-9(14)5(3-13)4-17-10(7)8(2-6)12(15)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTIKIFELZBYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351054 | |

| Record name | 6-Fluoro-8-nitrochromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-07-1 | |

| Record name | 6-Fluoro-8-nitrochromone-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoro-8-nitrochromone-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Fluoro 8 Nitrochromone 3 Carboxaldehyde and Its Precursors

Established Synthetic Routes to Chromone-3-Carboxaldehydes

The construction of the chromone-3-carboxaldehyde (B97568) scaffold is a well-documented process in organic synthesis, with several reliable methods available.

Vilsmeier-Haack Formylation in Chromone (B188151) Synthesis

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of chromone-3-carboxaldehydes from o-hydroxyacetophenones. chemicalbook.comcambridge.orgorganic-chemistry.orgwikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). cambridge.orgwikipedia.orgijpcbs.com

The mechanism involves the formation of an electrophilic chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃. wikipedia.org This reagent then reacts with the enolate of the o-hydroxyacetophenone. A subsequent intramolecular cyclization, followed by elimination and hydrolysis during workup, yields the final chromone-3-carboxaldehyde. chemicalbook.com The Vilsmeier-Haack reaction is generally applicable to electron-rich aromatic compounds, making substituted phenols and their derivatives suitable substrates. organic-chemistry.orgwikipedia.org The reaction is valued for its efficiency and ability to introduce the formyl group at the C-3 position of the chromone ring in a single step. nih.gov

Alternative Synthetic Pathways for Chromone-3-Carboxaldehyde Scaffolds

While the Vilsmeier-Haack reaction is predominant, other pathways to chromone-3-carboxaldehyde scaffolds exist. One such method involves the reaction of 2-hydroxyaryl ketones with a mixture of dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and phosphorus oxychloride. Domino reactions of chromones with activated carbonyl compounds can also lead to highly functionalized chromone derivatives, although not always directly to the 3-carboxaldehyde. beilstein-journals.org Furthermore, sequential C-H activation and functionalization reactions on the pre-formed chromone ring are emerging as powerful tools for introducing various substituents, though these are more commonly used for modifications at other positions. rsc.orgresearchgate.netnih.gov

Specific Considerations for Incorporating Fluorine and Nitro Groups into the Chromone Framework

The synthesis of 6-fluoro-8-nitrochromone-3-carboxaldehyde necessitates the regioselective introduction of both a fluorine atom and a nitro group onto the aromatic part of the chromone skeleton. The order and method of these introductions are critical to achieving the desired substitution pattern.

Regioselective Fluorination Techniques

Introducing a fluorine atom at the C-6 position of the chromone ring is typically achieved by starting with a pre-fluorinated precursor. A common strategy is to begin with a commercially available or synthesized fluorinated phenol (B47542) or acetophenone (B1666503). For instance, the synthesis of 6-fluorochromone-3-carboxaldehyde can be accomplished via the Vilsmeier-Haack formylation of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one (5-fluoro-2-hydroxyacetophenone). sigmaaldrich.comscientificlabs.com

The synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one itself can be achieved through several methods. One approach is the Fries rearrangement of 4-fluorophenyl acetate (B1210297) using a Lewis acid like aluminum chloride. chemicalbook.comchemicalbook.com An alternative route starts from p-aminophenol, which undergoes double esterification, followed by a Fries rearrangement, diazotization, and a Schiemann-type reaction to introduce the fluorine atom. guidechem.comgoogle.com

Direct fluorination of the chromone ring is less common and can be challenging to control regioselectively.

Methods for Directed Nitration at Specific Chromone Positions

The introduction of a nitro group at the C-8 position is influenced by the directing effects of the substituents already present on the aromatic ring. In an electrophilic aromatic substitution like nitration, the hydroxyl (-OH) and acetyl (-COCH₃) groups of the precursor 2-hydroxyacetophenone (B1195853) play a crucial role. The hydroxyl group is a strongly activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. ualberta.calibretexts.orgorganicchemistrytutor.comyoutube.compressbooks.pub

For the synthesis of the target molecule, the precursor would be 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one. The hydroxyl group at C-2 directs incoming electrophiles to the C-3 and C-5 positions (relative to the hydroxyl group). The fluorine at C-5 is a deactivating but ortho-, para-director. The acetyl group at C-1 is a meta-director. The combined directing effects of the hydroxyl and acetyl groups strongly favor substitution at the C-3 and C-5 positions of the benzene (B151609) ring.

To achieve nitration at the C-8 position of the final chromone (which corresponds to the C-3 position of the 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one precursor), specific reaction conditions are necessary. The nitration of 5-fluoro-2-hydroxyacetophenone has been shown to yield 5'-fluoro-2'-hydroxy-3'-nitroacetophenone. sigmaaldrich.com This precursor, upon Vilsmeier-Haack formylation, would then cyclize to form the desired this compound.

The nitration is typically carried out using a mixture of nitric acid and a supporting acid like sulfuric acid or acetic acid. prepchem.comtsijournals.comgoogle.com The conditions must be carefully controlled to achieve mononitration at the desired position.

Sequential Synthesis of this compound Precursors

Based on the principles outlined above, a plausible sequential synthesis for this compound is proposed. This multi-step process involves the careful orchestration of reactions to ensure the correct placement of each substituent.

The most logical synthetic sequence is as follows:

Synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one: This key intermediate is prepared, for example, by the Fries rearrangement of 4-fluorophenyl acetate. chemicalbook.comchemicalbook.com

Nitration of 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one: The synthesized fluorinated acetophenone is then subjected to regioselective nitration. The strong ortho-directing effect of the hydroxyl group, combined with the meta-directing effect of the acetyl group, directs the nitro group to the C-3 position, yielding 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one. sigmaaldrich.com

Vilsmeier-Haack Formylation: The final step involves the Vilsmeier-Haack reaction on the 1-(5-fluoro-2-hydroxy-3-nitrophenyl)ethan-1-one precursor. This reaction constructs the pyrone ring and introduces the carboxaldehyde group at the C-3 position, affording the target molecule, this compound.

This sequential approach allows for the controlled and regioselective introduction of all the required functional groups to achieve the synthesis of the specifically substituted chromone.

Data Tables

Table 1: Key Intermediates and their Properties

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one | C₈H₇FO₂ | 154.14 | 56-58 | |

| 5'-Fluoro-2'-hydroxy-3'-nitroacetophenone | C₈H₆FNO₄ | 199.14 | 87-90 |

Table 2: Reagents for Vilsmeier-Haack Formylation

| Reagent | Role |

| N,N-Dimethylformamide (DMF) | Formyl group source |

| Phosphorus oxychloride (POCl₃) | Activating agent |

Derivatization Chemistry of this compound

The chemical reactivity of this compound is dominated by the interplay between the electrophilic aldehyde group at the C-3 position and the electron-deficient chromone core. The presence of strong electron-withdrawing groups (EWG) at C-6 (fluoro) and C-8 (nitro) further enhances the electrophilicity of the pyrone ring, particularly at the C-2 and C-4 positions. chemimpex.com

Reactions Involving the Aldehyde Moiety (C-3)

The aldehyde functional group is a prime site for a variety of nucleophilic addition and condensation reactions, making it a versatile handle for molecular elaboration.

The condensation of the C-3 aldehyde with primary amines or hydrazines is a fundamental transformation that yields the corresponding Schiff bases (imines) and hydrazones. These reactions are typically carried out by heating the reactants in a suitable solvent such as ethanol (B145695) or methanol, sometimes with the addition of an acid catalyst to facilitate the dehydration step. semanticscholar.orgnaturalspublishing.com

Schiff bases are formed through the reaction with a wide range of primary amines (R-NH₂). The resulting C=N double bond is a key structural motif in many biologically active molecules and ligands. Similarly, reaction with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords stable, often crystalline, hydrazone products. sigmaaldrich.com The formation of these derivatives is a common strategy for both structural diversification and characterization of aldehyde-containing compounds.

Table 2: Representative Aldehyde Condensation Reactions

| Reactant | Nucleophile | Product Type | General Conditions |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base | Ethanol, reflux |

| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | Ethanol, reflux |

| This compound | Hydroxylamine (B1172632) (NH₂OH) | Oxime | Aqueous ethanol, base |

| This compound | Semicarbazide (H₂N-NH-CO-NH₂) | Semicarbazone | Ethanol, acid catalyst |

The electrophilic aldehyde at C-3 readily undergoes condensation with various carbon and nitrogen nucleophiles. These reactions are pivotal for building more complex molecular architectures. Compounds containing an active methylene (B1212753) group, such as malononitrile, ethyl cyanoacetate, or barbituric acid, can react with the aldehyde in Knoevenagel-type condensations. naturalspublishing.com

These reactions are often just the first step in a more complex sequence. Following the initial condensation at the aldehyde, the electron-deficient C-2 position of the chromone ring becomes susceptible to a subsequent intramolecular or intermolecular nucleophilic attack. This can lead to a ring-opening of the pyrone system, followed by a recyclization to form new heterocyclic rings, a process known as a ring-opening-ring-closure (RORC) reaction. eurjchem.com This cascade allows for the transformation of the chromone scaffold into other important heterocyclic systems like pyridines, pyrazoles, or quinolinones. eurjchem.comresearchgate.net

Modifications of the Chromone Core

Beyond the aldehyde, the chromone ring itself offers positions for further functionalization, allowing for profound structural modifications.

As mentioned, 3-formylchromones are exceptional precursors for the synthesis of fused and linked heterocyclic systems. semanticscholar.org The reaction with bifunctional nucleophiles is a powerful strategy in this regard. For instance, reacting this compound with hydrazine hydrate (B1144303) can lead, via the intermediate hydrazone, to the formation of a pyrazole (B372694) ring fused to the original benzene ring after pyrone ring opening. eurjchem.com

Similarly, reaction with hydroxylamine can yield isoxazole (B147169) derivatives. The versatility of the 3-formylchromone scaffold allows for its participation in various cycloaddition reactions, serving as a heterodienic system to construct a wide array of polycyclic compounds. semanticscholar.org A documented application for the related 6-fluorochromone-3-carboxaldehyde is its use in multi-step reactions to synthesize complex tetrazole-containing chromone derivatives. sigmaaldrich.com

Modern synthetic methods allow for the direct functionalization of the C-H bonds of the chromone core. rsc.orgrsc.org

C-2 Position: The C-2 position is inherently electrophilic, a characteristic that is amplified by the C-3 aldehyde and the C-4 keto group. This position is susceptible to attack by various nucleophiles, especially in reactions that may follow an initial interaction at the C-3 aldehyde. rsc.orgrsc.org

C-5 Position: The C-5 position can be selectively functionalized through transition metal-catalyzed C-H activation. rsc.orgrsc.org The reaction is typically directed by the C-4 keto group, which acts as a coordinating site for the metal catalyst (e.g., rhodium, ruthenium, palladium), forming a metallacyclic intermediate that facilitates the functionalization of the adjacent C-5 C-H bond. However, the strong deactivating effect of the 8-nitro group would likely make this transformation more challenging compared to electron-rich chromones.

The presence of the fluoro and nitro groups on the benzene ring significantly influences the electronic properties of the entire molecule, impacting the regioselectivity and feasibility of these functionalization reactions. These substituents make the aromatic ring electron-poor, which can affect the conditions required for both electrophilic and nucleophilic substitution reactions on the benzenoid part of the chromone.

Advanced Synthetic Approaches and Catalytic Strategies for this compound Analogs

While classical methods like the Vilsmeier-Haack reaction are effective for the synthesis of the basic chromone-3-carboxaldehyde scaffold, recent advancements in organic synthesis have focused on developing more sophisticated and efficient catalytic strategies. These methods primarily revolve around transition-metal-catalyzed C–H bond activation, which allows for the direct functionalization of the chromone core at various positions, providing rapid access to a diverse range of analogs. rsc.org These strategies offer high atom economy and regioselectivity, often leveraging the innate functionality of the chromone ring, such as the C4-keto group, as a directing element. nih.govrsc.org

Transition Metal-Catalyzed C–H Functionalization

The chromone skeleton is an ideal substrate for directed C–H functionalization, with the endocyclic oxygen and the exocyclic carbonyl group capable of coordinating to a metal center. The C4-keto group, in particular, has been widely exploited as a weak coordinating group to direct transition metals to the C-5 position for selective C–H activation. nih.govrsc.orgresearchgate.net

Rhodium (Rh) Catalysis: Rhodium catalysts have proven highly effective for the C-5 functionalization of chromone analogs. Rh(III)-catalyzed protocols enable the coupling of chromones with various partners, including olefins and maleimides. nih.govacs.org For instance, the olefination of chromones at the C-5 position can be achieved using a [RhCp*Cl₂]₂ catalyst system. nih.gov The mechanism involves the ketone-directed C–H activation to form a seven-membered rhodacycle intermediate, which then undergoes β-hydride elimination to yield the C-5 olefinated product. nih.gov This approach has also been extended to the synthesis of C-5 succinimide-substituted chromones by reacting with maleimides. nih.gov Furthermore, thione-directed C–H amidation of thiochromone (B8434766) analogs with dioxazolones under Rh(III) catalysis demonstrates the versatility of this metal in functionalizing chromone-like scaffolds. researchgate.netfigshare.com

| Catalyst System | Coupling Partner | Product Type | Key Findings |

| [Rh(III)CpCl₂]₂, AgSbF₆ | Alkenes | C-5 Olefinated Chromones | The keto group acts as a directing group, enabling site-selective olefination at the C-5 position. nih.gov |

| [Rh(III)CpCl₂]₂, AgOAc | Maleimides | C-5 Succinimide Chromones | Efficient synthesis of biologically relevant succinimide-containing chromones with good functional group tolerance. nih.gov |

| Rh(III) Catalyst | Dioxazolones | C-5 Amidated Thiochromones | Thione group directs C-H amidation, showcasing an alternative directing group strategy for chromone analogs. researchgate.netfigshare.com |

Ruthenium (Ru) Catalysis: Ruthenium(II) catalysts have been successfully employed for the C-5 functionalization of chromones with maleimides. acs.org A notable feature of this system is the ability to switch the reaction outcome by changing the additives. In the presence of benzoic acid, the reaction yields a 1,4-addition product (a succinimide-containing chromone). Conversely, using silver acetate as an additive promotes an oxidative Heck-type reaction, leading to a maleimide-containing chromone. acs.org This additive-controlled selectivity provides a powerful tool for generating structural diversity from common starting materials. acs.org

| Catalyst System | Additive | Product Type | Key Findings |

| [Ru(p-cymene)Cl₂]₂, AgOAc | Silver Acetate | Oxidative Heck-type Product | Additive directs the reaction pathway towards the C-C double bond-containing product. acs.org |

| [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂·H₂O | Benzoic Acid | 1,4-Addition Product | Additive switches selectivity to produce the saturated succinimide-containing chromone. acs.org |

Palladium (Pd) and Iridium (Ir) Catalysis: Palladium catalysis is a cornerstone of modern cross-coupling and C–H activation chemistry. In the context of chromones, Pd(II) catalysts have been used for the C-5 acylation with α-oxocarboxylic acids and for the regioselective arylation at the C-2 and C-3 positions. rsc.org Iridium catalysis offers complementary reactivity. For example, an on-water Ir(III)-catalyzed C–H activation and annulation of salicylaldehydes with diazo compounds provides a green and efficient route to the chromone core itself. acs.org This method can also be used for further C-3 and C-5 functionalization of the resulting chromone product. acs.org

Silver (Ag) Catalysis

Silver-catalyzed reactions present an alternative to the more common palladium and rhodium systems. A silver-catalyzed decarboxylative coupling reaction between chromones and alkyl carboxylic acids has been developed for the regioselective alkylation at the C-2 position. bohrium.comresearchgate.net This method is effective for introducing various alkyl groups, including bulky moieties like adamantyl, under mild conditions. bohrium.com The reaction is believed to proceed through a free-radical pathway, offering a different mechanistic approach to chromone functionalization. bohrium.comresearchgate.net

Catalyst-Free Approaches

Emerging strategies aim to minimize or eliminate the need for metal catalysts. A recent development is the visible-light-induced synthesis of 3-alkyl chromones from o-hydroxyaryl enaminones and α-diazo esters. acs.org This protocol operates at room temperature without any catalyst or additive, representing an environmentally friendly and cost-effective method for accessing 3-substituted chromone analogs. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Fluoro 8 Nitrochromone 3 Carboxaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. wikipedia.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular architecture can be assembled. wikipedia.org For 6-Fluoro-8-nitrochromone-3-carboxaldehyde, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all signals.

The ¹H NMR spectrum of this compound is expected to show four distinct signals in the downfield region, corresponding to the four protons in the molecule.

Aldehyde Proton (-CHO): The proton of the carboxaldehyde group at the C-3 position is anticipated to appear as a sharp singlet in the δ 9.5-10.5 ppm range. organicchemistrydata.org This significant downfield shift is due to the strong deshielding effect of the carbonyl group.

Vinylic Proton (H-2): The proton at the C-2 position of the chromone (B188151) ring is expected to resonate as a singlet between δ 8.0-9.0 ppm. Its chemical shift is influenced by the adjacent oxygen atom and the conjugated system.

Aromatic Protons (H-5 and H-7): The two protons on the benzene (B151609) ring, H-5 and H-7, would appear in the aromatic region, likely between δ 7.5-8.5 ppm. The powerful electron-withdrawing effects of the ortho-nitro group and the para-fluoro group would shift H-5 significantly downfield. Similarly, H-7 is ortho to the fluorine atom and meta to the nitro group. These protons are expected to exhibit spin-spin coupling to each other (ortho coupling, J ≈ 8-9 Hz) and coupling to the fluorine atom (J-coupling), resulting in complex splitting patterns, likely appearing as doublets of doublets.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H (aldehyde) | 9.5 - 10.5 | Singlet (s) |

| H-2 | 8.0 - 9.0 | Singlet (s) |

| H-5 | 8.0 - 8.5 | Doublet of doublets (dd) |

| H-7 | 7.5 - 8.0 | Doublet of doublets (dd) |

A proton-decoupled ¹³C NMR spectrum would provide crucial information by displaying a distinct signal for each of the ten carbon atoms in the molecule. oregonstate.edu The chemical shifts are highly dependent on the electronic environment of each carbon.

Carbonyl Carbons: Two signals for the carbonyl carbons are expected at the most downfield positions. The aldehyde carbon (C=O) typically resonates between δ 185-195 ppm, while the ketone carbon at C-4 is expected around δ 170-180 ppm. oregonstate.edu

Aromatic and Vinylic Carbons: The remaining eight carbons of the heterocyclic and benzene rings would appear between δ 110-170 ppm. oregonstate.edu

The carbon directly bonded to the fluorine atom (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 240-260 Hz).

The carbon bearing the nitro group (C-8) will also be significantly shifted.

Other carbons in the vicinity of the fluorine atom (C-5, C-7, C-4a, C-8a) will exhibit smaller two-bond (²JCF) or three-bond (³JCF) couplings.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C (aldehyde) | 185 - 195 | - |

| C-4 (ketone) | 170 - 180 | Small (³JCF) |

| C-8a | 150 - 155 | Small (³JCF) |

| C-6 | 155 - 165 | Large (¹JCF) |

| C-2 | 145 - 155 | - |

| C-8 | 135 - 145 | Small (²JCF) |

| C-4a | 120 - 125 | Small (²JCF) |

| C-5 | 118 - 128 | Small (²JCF) |

| C-3 | 115 - 125 | - |

| C-7 | 110 - 120 | Small (²JCF) |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. wikipedia.org Fluorine has 100% natural abundance and a spin of ½, making it easy to detect. wikipedia.orgbiophysics.org

A single resonance is expected for the fluorine atom at C-6.

The chemical shift for an aryl-fluoride is typically observed in the range of -100 to -130 ppm relative to the standard trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

The signal would likely be a complex multiplet due to coupling with the nearby aromatic protons (H-5 and H-7).

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. bmrb.io

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A cross-peak between the signals for H-5 and H-7 would confirm their ortho relationship on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the signals of H-2, H-5, H-7, and the aldehyde proton to their corresponding carbon signals (C-2, C-5, C-7, and the aldehyde carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is vital for assigning the quaternary (non-protonated) carbons. For example, the aldehyde proton would show correlations to C-2, C-3, and C-4. H-5 would show correlations to C-4, C-6, C-7, and C-8a. These long-range correlations allow for the complete assembly of the molecular puzzle.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comresearchgate.net

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. researchgate.net

C=O Stretching: Two distinct and strong absorption bands are expected for the two carbonyl groups. The chromone ketone (C-4) stretch typically appears around 1650-1680 cm⁻¹, while the conjugated aldehyde carbonyl stretch is expected at a higher frequency, around 1690-1715 cm⁻¹. chemicalbook.com

-NO₂ Stretching: The nitro group gives rise to two strong and characteristic bands: an asymmetric stretching vibration near 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1345-1385 cm⁻¹. sigmaaldrich.com

C-H Stretching (Aldehyde): A pair of weak to medium bands, characteristic of an aldehyde C-H bond, is expected around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of varying intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the aromatic and pyrone rings.

C-F Stretching: A strong absorption band, characteristic of the carbon-fluorine bond stretch, is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aldehyde | 2810 - 2840 and 2710 - 2740 | Weak/Medium |

| C=O Stretch | Aldehyde | 1690 - 1715 | Strong |

| C=O Stretch | Ketone (Chromone) | 1650 - 1680 | Strong |

| C=C Stretch | Aromatic/Vinylic | 1450 - 1600 | Medium/Strong |

| Asymmetric N-O Stretch | Nitro | 1520 - 1560 | Strong |

| Symmetric N-O Stretch | Nitro | 1345 - 1385 | Strong |

| C-F Stretch | Aryl-Fluoride | 1000 - 1300 | Strong |

Raman Spectroscopy

Key vibrational modes anticipated in the Raman spectrum would include:

Nitro Group (NO₂) Vibrations: The symmetric and asymmetric stretching vibrations of the nitro group are prominent in Raman spectra. For nitroaromatic compounds, these typically appear in the regions of 1333-1343 cm⁻¹ (asymmetric) and around 1430 cm⁻¹ (symmetric). spectroscopyonline.com The exact position can be influenced by the electronic environment of the aromatic ring.

Carbonyl (C=O) Stretching: The chromone and aldehyde carbonyl groups will exhibit strong Raman scattering. The ketone C=O of the chromone ring and the aldehyde C=O at the 3-position are expected to have distinct vibrational frequencies, likely in the 1600-1750 cm⁻¹ range.

Aromatic Ring Vibrations: The benzene and pyrone rings will show a series of characteristic peaks corresponding to C-C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes.

C-F and C-N Stretching: The carbon-fluorine and carbon-nitro group stretching vibrations will also be present, providing further structural confirmation.

Resonance Raman scattering could be a particularly powerful tool for studying this molecule, as the chromone and nitroaromatic moieties are strong chromophores. nsf.gov By using an excitation laser wavelength that matches an electronic absorption band, specific vibrations associated with the chromophore can be selectively enhanced, providing more detailed structural insights. nsf.gov

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic compounds through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the generation of intact molecular ions with minimal fragmentation. In positive ion mode, the compound would likely be detected as the protonated molecule, [M+H]⁺. Given the presence of oxygen and nitrogen atoms with lone pairs, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also highly probable. nih.gov In negative ion mode, deprotonation could lead to the [M-H]⁻ ion.

The high-resolution mass measurement capabilities of ESI-MS coupled with analyzers like time-of-flight (TOF) or Orbitrap would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula C₁₀H₄FNO₅. Studies on nitroaromatic compounds have shown that they ionize with varying efficiency in ESI, and the presence of the acidic proton on the aldehyde group could influence ion formation. nih.gov

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 238.01463 |

| [M+Na]⁺ | 259.99657 |

| [M-H]⁻ | 236.00007 |

| [M+NH₄]⁺ | 255.04117 |

| [M+K]⁺ | 275.97051 |

Data sourced from predicted values. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC-MS to this compound would depend on its volatility and thermal stability. Given that related chromone-3-carboxaldehydes have been analyzed by GC-MS, it is a feasible technique. biointerfaceresearch.com

In GC-MS, electron ionization (EI) is typically used, which is a high-energy ionization method that leads to extensive fragmentation. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve:

Loss of the formyl group (•CHO, 29 u).

Loss of carbon monoxide (CO, 28 u) from the pyrone ring.

Cleavage of the nitro group (•NO₂, 46 u) or nitric oxide (•NO, 30 u). researchgate.netnih.gov

Retro-Diels-Alder (RDA) fragmentation of the chromone ring, a common pathway for flavonoids and related structures, which would cleave the heterocyclic ring. researchgate.net

The fragmentation pattern would be crucial for confirming the substitution pattern on the aromatic ring.

Tandem Mass Spectrometry (MS-MS)

Tandem mass spectrometry (MS-MS) provides an even deeper level of structural detail by isolating a precursor ion (e.g., the [M+H]⁺ ion from ESI) and inducing its fragmentation through collision-induced dissociation (CID). youtube.com This allows for the systematic study of fragmentation pathways.

For this compound, an MS-MS experiment on the [M+H]⁺ ion would likely reveal sequential losses of small neutral molecules. Common fragmentations in nitroaromatic compounds include the loss of •NO, •NO₂, and H₂O. nih.govresearchgate.net The fragmentation of the chromone core, as seen in studies of flavonoids, often involves cleavage of the C-ring, providing information about the A and B rings. nih.govmdpi.com

A plausible fragmentation pathway could start with the loss of the formyl group, followed by the cleavage of the nitro group and subsequent fragmentation of the chromone skeleton. The precise fragmentation pattern would be instrumental in distinguishing it from potential isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for compounds with conjugated systems and chromophores. univen.ac.za this compound possesses several chromophores, including the nitro-substituted benzene ring, the pyrone ring with its α,β-unsaturated ketone system, and the aldehyde group.

The UV-Vis spectrum is expected to show multiple absorption bands corresponding to different electronic transitions:

π → π* Transitions: These high-energy transitions are expected to occur due to the extensive π-conjugated system of the chromone nucleus. They typically result in strong absorption bands, likely appearing in the 200-300 nm region. nih.gov

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carbonyl and ether groups) to an anti-bonding π* orbital. rsc.org These transitions are characteristically weaker than π → π* transitions and appear at longer wavelengths, often above 300 nm. rsc.org The presence of the carbonyl groups in the chromone and aldehyde moieties makes these transitions highly probable. rsc.org

The presence of the nitro group, a strong electron-withdrawing group, and the fluorine atom will act as auxochromes, modulating the energies of these transitions and thus the position (λmax) and intensity of the absorption bands. Specifically, the nitro group is known to cause a bathochromic (red) shift in the absorption bands of aromatic compounds. biointerfaceresearch.com

Other Complementary Analytical Methods

To achieve a full characterization, other analytical techniques are often employed alongside the primary spectroscopic methods.

Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The results for this compound would be compared against the theoretical percentages calculated from its molecular formula (C₁₀H₄FNO₅) to confirm its elemental composition and purity. For many chromone derivatives, elemental analysis is a standard characterization method reported in the literature. univen.ac.zaresearchgate.net

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a compound. TGA would reveal the decomposition temperature and any mass loss events upon heating, while DSC would determine the melting point and enthalpy of fusion. Studies on related nitro-substituted heterocyclic compounds indicate that they generally possess high thermal stability, often decomposing at temperatures above 250°C. mdpi.combibliotekanauki.plnih.gov The decomposition of nitroaromatic compounds can be complex, often involving radical mechanisms. researchgate.net

Computational and Theoretical Studies of 6 Fluoro 8 Nitrochromone 3 Carboxaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure, stability, and reactivity of molecules. For a compound like 6-Fluoro-8-nitrochromone-3-carboxaldehyde, these methods could provide valuable insights into its chemical behavior. However, specific studies applying these methods to this molecule have not been identified in comprehensive searches of scientific databases.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. In studies of similar chromone (B188151) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic parameters. d-nb.infosciforum.net Such analyses for this compound would be expected to elucidate the influence of the electron-withdrawing nitro group and the electronegative fluorine atom on the chromone core. However, no specific DFT studies for this compound are available.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich parts of the chromone ring, while the LUMO would be expected to be located on the electron-deficient regions, influenced by the nitro and aldehyde groups. This distribution governs the molecule's susceptibility to nucleophilic and electrophilic attack. Regrettably, specific HOMO-LUMO energy values and orbital diagrams for this compound are not reported in the available literature.

Table 1: Hypothetical Data Table for HOMO/LUMO Analysis of this compound

| Parameter | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as no published data could be found.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. d-nb.inforesearchgate.net For this compound, an MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro, carbonyl, and aldehyde groups, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. No specific MEP maps for this compound have been published.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to generate and analyze the three-dimensional structures and conformational preferences of molecules, which are critical for understanding their biological activity and physical properties.

The 3D structure of this compound can be modeled using computational software. The basic structural information, such as the molecular formula (C10H4FNO5) and SMILES string (O=Cc1c(oc2c(c1=O)cc(F)cc2N+[O-])), is available in public databases like PubChem. nih.gov However, detailed, experimentally validated 3D models or crystallographic data are not present in the searched literature.

Table 2: Basic Molecular Information for this compound

| Identifier | Value | Source |

| Molecular Formula | C10H4FNO5 | PubChem nih.gov |

| SMILES | O=Cc1c(oc2c(c1=O)cc(F)cc2N+[O-]) | PubChem nih.gov |

| InChIKey | MFTIKIFELZBYLH-UHFFFAOYSA-N | PubChem nih.gov |

The aldehyde group at the 3-position of the chromone ring introduces a degree of conformational flexibility due to rotation around the C-C single bond. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. Studies on similar 3-formylchromones have shown that the planarity of the molecule can be influenced by substituents. sciforum.net However, a specific exploration of the conformational landscape of this compound has not been reported. Such a study would be necessary to understand its preferred three-dimensional shape, which has implications for its interactions with biological targets.

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. For this compound, computational SAR methods would explore how its distinct structural features—the fluorine atom at position 6, the nitro group at position 8, and the carboxaldehyde group at position 3—influence its potential biological effects. These studies can guide the synthesis of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound and its hypothetical derivatives, a QSAR study would involve the following steps:

Dataset Compilation: A series of analogs would be designed by modifying the core structure (e.g., changing the position or type of substituent) and their biological activity against a specific target would be determined (either experimentally or through predictive models).

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would be used to create an equation that links the descriptors to the observed activity.

A hypothetical QSAR model for a series of chromone derivatives might look like the equation:

Biological Activity (log 1/IC₅₀) = k₁(Descriptor A) + k₂(Descriptor B) - k₃*(Descriptor C) + Constant

The resulting model would allow researchers to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Table 1: Illustrative QSAR Data for Hypothetical Chromone Derivatives

This table demonstrates the type of data used in a QSAR study. The activity and descriptor values are for illustrative purposes only.

| Compound | Biological Activity (IC₅₀, µM) | LogP (Hydrophobicity) | Molecular Weight | Electronic Energy |

| This compound | Hypothetical Value | Calculated Value | 237.14 | Calculated Value |

| Derivative 1 (e.g., 6-Chloro) | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| Derivative 2 (e.g., 8-Amino) | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

| Derivative 3 (e.g., 3-Carboxylic acid) | Hypothetical Value | Calculated Value | Calculated Value | Calculated Value |

Molecular Docking Simulations with Biological Targets

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. researchgate.netresearchgate.net For this compound, docking simulations would be invaluable for identifying potential biological targets and understanding the molecular basis of its activity.

The process involves:

Target Selection: Based on the activities of similar chromone structures, a relevant protein target (e.g., a kinase, an oxidoreductase, or a G-protein coupled receptor) would be selected. nih.gov

Binding Site Prediction: The three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Computational algorithms are then used to identify potential binding pockets on the protein's surface.

Docking Simulation: The 3D structure of this compound is placed into the identified binding site. The software then samples a vast number of possible orientations and conformations of the ligand within the pocket, calculating the binding affinity for each pose.

The results are typically ranked by a scoring function, which estimates the binding energy. A lower binding energy indicates a more stable and favorable interaction. Analysis of the best-ranked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and the protein's amino acid residues. For instance, the nitro and carboxaldehyde groups are strong hydrogen bond acceptors, while the fluorinated benzene (B151609) ring can participate in hydrophobic and aromatic stacking interactions.

Table 2: Example of Molecular Docking Results

This table illustrates how docking results for this compound against various hypothetical protein targets might be presented.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond with -CHO |

| Protease B | -7.2 | Trp54, Phe98 | Pi-Pi Stacking with chromone core |

| GPCR C | -9.1 | Asn112, Ser204 | Hydrogen Bond with -NO₂ |

| Oxidoreductase D | -6.8 | Val33, Leu87 | Hydrophobic interaction |

Mechanistic Insights from Computational Studies on Reaction Pathways

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. nih.gov For this compound, theoretical studies could map out the reaction pathways involved in its synthesis or its metabolic degradation.

Using methods based on Density Functional Theory (DFT) or other high-level quantum chemical calculations, researchers can:

Model Reactants, Products, and Intermediates: The three-dimensional structures and electronic properties of all species involved in a reaction are calculated.

Locate Transition States: The transition state is the highest energy point along the reaction coordinate. Identifying its structure is key to understanding the reaction mechanism.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

By mapping the entire energy profile of a proposed reaction, computational studies can confirm the most likely pathway, explain the role of catalysts, and predict the formation of byproducts. This knowledge is crucial for optimizing synthetic routes to produce this compound efficiently and for predicting how it might be metabolized in a biological system. nih.gov

Pharmacological and Biological Research on 6 Fluoro 8 Nitrochromone 3 Carboxaldehyde and Its Functionalized Derivatives

Anticancer and Cytotoxic Activities

The anticancer potential of chromone (B188151) derivatives has been extensively studied, with research indicating that specific substitutions on the chromone ring can lead to potent cytotoxic effects against various cancer cell lines. nih.govnih.govresearchgate.net

In Vitro Cytotoxicity against Tumor Cell Lines

While direct cytotoxic data for 6-fluoro-8-nitrochromone-3-carboxaldehyde is not extensively available in the reviewed literature, studies on structurally similar compounds provide significant insights into its potential anticancer activity. Research on a series of 3-formylchromone derivatives has demonstrated their tumor cell-specific cytotoxicity. researchgate.netnih.gov

For instance, 6-substituted 3-formylchromones, including 6-fluoro and 6-chloro derivatives, have shown higher cytotoxicity than the parent 3-formylchromone. researchgate.net In one study, the 6-fluoro-3-formylchromone (B1211313) and 6-chloro-3-formylchromone (B182501) derivatives were among the most cytotoxic compounds tested against human oral squamous cell carcinoma (HSC-2, HSC-3) and submandibular gland carcinoma (HSG) cell lines. researchgate.net In contrast, the 6-nitro derivative showed lower cytotoxicity in this particular study. researchgate.net

However, other research highlights the potential of nitro-containing compounds as anticancer agents. nih.gov The cytotoxic effects of chromone-nitrogen mustard derivatives have been evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating the potent antitumor activity of such hybrids. nih.gov The presence of a nitro group can contribute to the molecule's electronic properties and may be involved in redox reactions within cells, leading to cytotoxicity. nih.gov

Table 1: In Vitro Cytotoxicity of Selected 3-Formylchromone Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 6-Fluoro-3-formylchromone | HSC-2 | >100 |

| HSC-3 | >100 | |

| HSG | >100 | |

| 6-Chloro-3-formylchromone | HSC-2 | 48 |

| HSC-3 | 66 | |

| HSG | 100 | |

| 6-Nitro-3-formylchromone | HSC-2 | >100 |

| HSC-3 | >100 | |

| HSG | >100 |

Data sourced from Kawase et al. (2007). researchgate.net

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction)

The cytotoxic activity of many chemotherapeutic agents is linked to their ability to induce apoptosis, or programmed cell death. nih.gov Chromone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. For example, certain nitrogenous heterocyclic compounds have been found to induce caspase-3/7 dependent apoptosis. nih.gov

Studies on prenylated flavonoids, which share some structural similarities with chromones, indicate that they can enhance apoptosis induced by other agents and are involved in critical signaling pathways. mdpi.com While the precise mechanism for this compound is yet to be fully elucidated, it is plausible that it shares similar apoptotic pathways. The nitro group, in particular, can trigger redox reactions within cells, which can lead to cellular stress and apoptosis. nih.gov

Comparative Analysis of Cytotoxicity with Related Halogenated and Nitrated Chromones

The nature and position of substituents on the chromone ring play a crucial role in determining the cytotoxic potency.

Halogenation: Studies on halogenated chromones suggest that the type of halogen and its position influence cytotoxicity. For instance, in a study of 3-formylchromones, the 6-chloro derivative was found to be more cytotoxic than the 6-fluoro derivative. researchgate.net Other research on halogenated compounds has shown that cytotoxicity can be influenced by factors such as lipophilicity and reactivity. nih.gov

Nitration: The introduction of a nitro group can have a variable effect on cytotoxicity. While one study on 3-formylchromones showed the 6-nitro derivative to be less active than its halogenated counterparts researchgate.net, it is known that nitroaromatic compounds can serve as a source of potential new anticancer agents. nih.gov The cytotoxic effects of cadmium nitrate (B79036) and lead nitrate have been studied, though these are inorganic salts and their mechanism differs from organic nitro compounds. osti.gov The efficacy of nitrated compounds is often linked to their ability to be metabolically activated to more reactive species.

Antimicrobial and Antifungal Efficacy

Chromones are recognized for their broad-spectrum antimicrobial and antifungal activities. researchgate.netnih.gov The incorporation of fluoro and nitro groups can enhance this activity, making compounds like this compound interesting candidates for the development of new anti-infective agents.

Antibacterial Spectrum and Potency

The chromone nucleus is a key structural motif in many compounds with antibacterial properties. nih.gov While specific data on the antibacterial spectrum of this compound is limited, research on related compounds provides valuable insights.

A study on novel 8-nitro-7-(aryl/hetaryl)fluoroquinolones demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus agalactiae, Salmonella typhimurium, and Escherichia coli. nih.gov The presence of both nitro and fluoro groups in these quinolone structures contributes to their potent antibacterial action. nih.gov Nitroxoline, a nitro-containing quinoline (B57606) antibiotic, also exhibits a broad spectrum of activity against Gram-negative bacteria. nih.gov

Antifungal Activity against Pathogenic Strains

The antifungal potential of chromone derivatives is well-documented, with several studies highlighting their efficacy against various pathogenic fungi. nih.govdoaj.orgsemanticscholar.org

A comprehensive study of 27 chromone derivatives revealed that several, including 3-formyl-6-nitrochromone, exhibited significant antifungal and antibiofilm activities against nine different Candida species. researchgate.netnih.govdoaj.org This is particularly relevant as Candida species are a major cause of fungal infections, and the emergence of antifungal resistance is a growing concern. nih.govdoaj.orgnih.govfrontiersin.org The study demonstrated that these chromones could inhibit the formation of biofilms, which are a key virulence factor for Candida. researchgate.netnih.govdoaj.org

**Table 2: Antifungal and Antibiofilm Activity of 3-Formyl-6-nitrochromone against *Candida albicans***

| Activity | Concentration | Result |

|---|---|---|

| Antifungal (MIC) | Not specified as highly active | - |

| Antibiofilm | 10 µg/mL | >95% inhibition |

Data sourced from Choi et al. (2023). researchgate.netnih.govdoaj.org

Other studies on halogenated quinolines have also shown promising antifungal activity. For example, certain fluorinated quinoline analogs have demonstrated excellent efficacy against Pyricularia oryzae, the fungus that causes rice blast disease. researchgate.net

Investigation of Multidrug Resistance Reversal

No studies were found that investigate the potential of this compound or its derivatives to act as multidrug resistance (MDR) reversal agents. While the broader class of flavonoids and other chromone-related structures have been explored for their ability to interact with ABC transporters and overcome resistance in cancer cells, no research specifically addresses this activity for the requested compound. nih.govnih.gov

Antiviral Activity Assessment (e.g., Anti-HIV)

There is no available data from in vitro or in silico studies assessing the antiviral activity of this compound against any virus, including the Human Immunodeficiency Virus (HIV).

Structure-Biological Activity Relationships within the this compound Scaffold

Due to the absence of biological activity data, no structure-activity relationship (SAR) studies have been published for the this compound scaffold. The establishment of SAR requires a series of related compounds with measured biological activities to determine the influence of different functional groups on their potency and selectivity.

Mechanistic Organic Chemistry of 6 Fluoro 8 Nitrochromone 3 Carboxaldehyde Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluorinated and Nitrated Chromone (B188151) Systems

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing strong electron-withdrawing groups. libretexts.orglibretexts.org The mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

In 6-fluoro-8-nitrochromone-3-carboxaldehyde, the benzene (B151609) ring is highly activated for SNAr. This is due to the presence of the strongly electron-withdrawing nitro group at the C-8 position, which is ortho to the C-6 fluorine atom. youtube.com This specific orientation is crucial, as electron-withdrawing groups positioned ortho or para to the leaving group effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgyoutube.comyoutube.com A meta-directing group offers significantly less stabilization. libretexts.orgyoutube.com

The reaction is initiated by the attack of a nucleophile (e.g., amines, alkoxides, thiolates) on the carbon atom bearing the fluorine. youtube.comnih.gov Fluorine, despite its strong bond to carbon, is an excellent leaving group in SNAr reactions. Its high electronegativity makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.comwikipedia.org The relative reactivity of halogens as leaving groups in SNAr is typically F > Cl > Br > I, an order inverted from that of SN2 reactions. wikipedia.org

The general mechanism is outlined below:

Addition Step (Rate-Determining): A nucleophile attacks the C-6 carbon, breaking the aromaticity of the ring and forming a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the ortho-nitro group.

Elimination Step (Fast): The aromaticity is restored by the expulsion of the fluoride (B91410) ion, yielding the substituted product.

The reaction conditions for SNAr on activated fluoroarenes can be relatively mild, often involving a base in a polar aprotic solvent like DMF at moderate temperatures. sci-hub.se

Table 1: Factors Influencing SNAr on the 6-Fluoro-8-nitrochromone System

| Factor | Influence on Reaction | Rationale | Citation |

|---|---|---|---|

| Nitro Group (at C-8) | Strong Activation | Stabilizes the negative charge of the Meisenheimer intermediate via resonance. | libretexts.orgyoutube.com |

| Fluoro Group (at C-6) | Excellent Leaving Group | High electronegativity increases the electrophilicity of C-6, facilitating the initial nucleophilic attack. | youtube.comwikipedia.org |

| Nucleophile | Determines Product | Common nucleophiles include amines, alkoxides, and thiolates. | youtube.com |

| Solvent | Affects Rate | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the base and facilitate the reaction. | nih.govsci-hub.se |

Electrophilic Substitution Reactions on the Chromone Ring

Electrophilic aromatic substitution (EAS) on the chromone scaffold is generally disfavored. tandfonline.com The inherent electronic nature of the γ-pyrone ring, with its electron-withdrawing carbonyl group and ring oxygen, deactivates the entire molecule towards attack by electrophiles. tandfonline.com

In the case of this compound, this deactivation is severely compounded by the substituents on the benzene portion of the ring:

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups for EAS reactions. ck12.orglibretexts.org It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring much less nucleophilic. ck12.org

Fluoro Group (-F): Halogens are also deactivating groups due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. libretexts.org

Chromone Core: As mentioned, the fused γ-pyrone system is itself strongly deactivating.

Should an electrophilic substitution be forced under harsh conditions, the directing effects of the existing substituents would determine the product's regiochemistry. The nitro group is a meta-director, while the fluoro group is an ortho-, para-director. libretexts.orgchemguide.co.uk Given the powerful deactivating and meta-directing nature of the nitro group, any potential substitution would be expected to occur at the C-7 position, which is meta to the nitro group and ortho to the fluorine. However, the cumulative deactivation from all the electron-withdrawing moieties makes such a reaction highly unlikely and energetically unfavorable. tandfonline.comck12.org

Reactions Involving the α,β-Unsaturated Carbonyl System (Michael Acceptor Properties)

The chromone core contains an α,β-unsaturated ketone system, specifically the C2-C3 double bond conjugated with the C-4 carbonyl group. This arrangement makes the C-2 position electrophilic and susceptible to conjugate addition, also known as a Michael addition. tandfonline.comwikipedia.org

Nucleophilic attack typically occurs at the C-2 position, which is the β-position relative to the carbonyl group. tandfonline.comtandfonline.comresearchgate.net This is a key reaction pathway for chromones, often leading to subsequent ring-opening. tandfonline.com The presence of the electron-withdrawing carboxaldehyde group at C-3 further enhances the electrophilicity of the C2-C3 double bond.

Ring-Opening and Ring-Closure Reactions of the γ-Pyrone Moiety

A characteristic reaction of 3-substituted chromones involves nucleophilic attack at the C-2 position, which initiates a ring-opening and ring-closure (RORC) sequence. tandfonline.comresearchgate.nettandfonline.com This pathway allows for the transformation of the chromone scaffold into a wide variety of other heterocyclic systems. tandfonline.comtandfonline.com

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile adds to the electrophilic C-2 position of the chromone. tandfonline.comresearchgate.net

Ring Opening: This addition disrupts the C2-O1 bond, leading to the opening of the γ-pyrone ring to form a phenolic intermediate.

Recyclization: The newly formed intermediate contains several reactive functional groups. Depending on the nature of the nucleophile and the substituents, it can undergo an intramolecular cyclization. This recyclization can involve the C-4 carbonyl group or the functional group at the C-3 position (the carboxaldehyde in this case) to form new five, six, or seven-membered heterocyclic rings like pyrazoles, isoxazoles, or diazepines. tandfonline.comtandfonline.com

For 3-formylchromones reacting with binucleophiles (e.g., hydroxylamine (B1172632), hydrazine (B178648), ethylenediamine), the reaction often starts with condensation at the aldehyde, followed by the C-2 attack and ring-opening, culminating in a final cyclization to yield a new fused heterocyclic system. tandfonline.comtandfonline.com

Tandem and Domino Reaction Sequences

The multiple reactive sites in this compound make it an ideal substrate for tandem or domino reactions, where multiple bonds are formed in a single synthetic operation. nih.govbeilstein-journals.org These sequences often begin with an initial nucleophilic attack at one of the molecule's electrophilic centers.

The regioselectivity of these domino reactions is highly dependent on the nature of the nucleophile and the specific substituents on the chromone. nih.govbeilstein-journals.org For 3-formylchromones, reactions with activated carbonyl compounds often see the initial cyclization involving the highly electrophilic formyl group. nih.govbeilstein-journals.org

A plausible domino sequence could involve:

Initial Attack: A Michael addition of a nucleophile to the C-2 position.

Ring Opening: Cleavage of the pyrone ring.

Intramolecular Reaction: The resulting intermediate undergoes an intramolecular condensation or cyclization, potentially involving the C-3 aldehyde and the C-4 ketone, to construct complex polycyclic structures. researchgate.net

These reactions showcase the synthetic utility of highly functionalized chromones in rapidly building molecular complexity from a single, versatile starting material. nih.govuni-rostock.de

Influence of Fluoro and Nitro Substituents on Reaction Regioselectivity and Kinetics

The fluoro and nitro substituents are not mere spectators; they actively control the reactivity and regioselectivity of nearly all transformations involving this compound.

Table 2: Influence of Substituents on Reactivity

| Reaction Type | Influence of -F and -NO₂ Groups | Mechanistic Rationale | Citation |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (at C-6) | Strongly Activating & Kinetically Favorable: The reaction is directed specifically to the C-6 position. | The ortho -NO₂ group stabilizes the Meisenheimer intermediate. The -F group is an excellent leaving group for SNAr, accelerating the rate-determining step. | libretexts.orgyoutube.comwikipedia.org |

| Electrophilic Aromatic Substitution | Strongly Deactivating: The reaction is kinetically very slow and likely requires harsh conditions. | Both -F and -NO₂ are deactivating groups. The chromone core is also deactivating. The cumulative effect makes the aromatic ring extremely electron-poor. | tandfonline.comck12.orglibretexts.org |

| Michael Addition (at C-2) | Activating: The reaction rate is enhanced. | The electron-withdrawing nature of the entire substituted ring system increases the electrophilicity of the C2-C3 double bond, making it a better Michael acceptor. | tandfonline.comwikipedia.org |

Future Research Directions and Potential Applications

Development of Novel Synthetic Methodologies for 6-Fluoro-8-nitrochromone-3-carboxaldehyde Analogs

The synthesis of the chromone (B188151) core is well-established, with several classical methods available. However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to generate a library of this compound analogs.

Established methods such as the Vilsmeier-Haack reaction, which involves the formylation of a corresponding 2-hydroxyacetophenone (B1195853), and the Baker-Venkataraman rearrangement are foundational for creating the chromone-3-carboxaldehyde (B97568) scaffold. semanticscholar.orgijrar.org Modern synthetic chemistry, however, is moving towards greener and more efficient techniques. Microwave-assisted organic synthesis, for instance, has been shown to accelerate the synthesis of chromone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Future synthetic endeavors could explore the following:

Flow Chemistry: Continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), enabling safer and more scalable production of nitro-containing intermediates, which can be hazardous in batch processes.

Catalytic Methods: The development of novel catalysts, such as heteropolyacids or metal-organic frameworks (MOFs), could facilitate the cyclization step under milder conditions. ijrpc.com For example, para-toluene sulfonic acid (PTSA) has been successfully used as a catalyst in the ring closure for some chromone syntheses. ijrpc.com

Diversity-Oriented Synthesis: Employing strategies that allow for the rapid generation of a wide range of analogs by systematically varying the substituents on the chromone core. This could involve late-stage functionalization techniques to introduce diverse chemical groups at various positions of the 6-fluoro-8-nitrochromone backbone.

Table 1: Comparison of Synthetic Methodologies for Chromone Analogs

| Methodology | Description | Potential Advantages for Analog Synthesis | Reference |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Formylation of 2-hydroxyacetophenones using a Vilsmeier reagent (e.g., POCl₃/DMF) to form the 3-formyl group and induce cyclization. | A direct and widely used method for synthesizing chromone-3-carboxaldehydes. | semanticscholar.orguniven.ac.za |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization. | A classic and reliable method for accessing the chromone core. | ijrar.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. | researchgate.net |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety for handling energetic nitro compounds, improved scalability, and precise control over reaction conditions. | N/A |

| Novel Catalysis (e.g., PTSA) | Use of alternative catalysts to promote cyclization under potentially milder conditions. | Improved efficiency and sustainability of the synthetic process. | ijrpc.com |

Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

The chromone scaffold is a well-known pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijrar.orgnih.gov The 6-fluoro and 8-nitro substituents on the target molecule are particularly noteworthy. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and potential as a bioreductive prodrug.

Future work in this area will focus on using this compound as a template to design and synthesize new derivatives with improved potency and selectivity. Key strategies include:

Molecular Hybridization: Combining the chromone scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity. nih.gov For example, linking the chromone core to moieties like pyrimidines, azoles, or quinolines has been a successful strategy in drug discovery. nih.gov

Structure-Activity Relationship (SAR) Studies: The 3-carboxaldehyde group is an ideal handle for derivatization. It can be converted into a wide range of functional groups, such as imines, oximes, hydrazones, and amides. semanticscholar.org Synthesizing a library of such derivatives and evaluating their biological activity will allow for detailed SAR studies to identify the key structural features required for a specific therapeutic effect. For instance, studies on other 3-formylchromones have shown that the nature of the substituent at the 6-position can significantly impact cytotoxicity. researchgate.net

Isosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to modulate activity. For example, the nitro group could be replaced with other electron-withdrawing groups like a sulfone or a cyano group to fine-tune the electronic properties and biological activity.

Application in Chemical Biology Probes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The chromone core is an excellent fluorophore, and its derivatives have been successfully developed as fluorescent probes. rsc.org The unique electronic properties conferred by the fluoro and nitro substituents in this compound make it an attractive candidate for the development of novel chemical probes.

Future research could explore its use in:

Fluorescent Ion Sensors: Chromone-based probes have been designed for the detection of metal ions like Zn(II) and Al(III). nih.gov Derivatives of this compound could be synthesized to chelate specific ions, leading to a change in their fluorescence properties (e.g., a "turn-on" or ratiometric response).